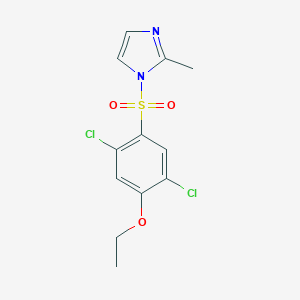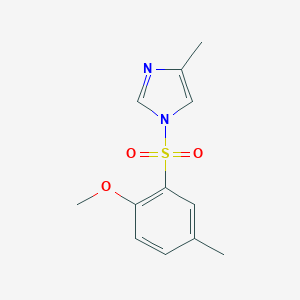
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole is a useful research compound. Its molecular formula is C12H12Cl2N2O3S and its molecular weight is 335.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antisecretory Agents : Benzimidazole sulfoxides, which are structurally related to 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole, have been studied for their role as antisecretory H+/K+-ATPase inhibitors. These inhibitors are significant for their high potency and stability under physiological conditions, as discussed in a study by Ife et al. (1989) (Ife et al., 1989).
Therapeutics for Anticholinesterase Intoxication : Quaternary salt derivatives of imidazole compounds, similar in structure to this compound, have been investigated for their effectiveness in treating anticholinesterase intoxication. These compounds show significant therapeutic potential, as outlined in research by Goff et al. (1991) (Goff et al., 1991).
Antiprotozoal Activity : Benzimidazole derivatives have been synthesized and tested for their antiprotozoal activity against pathogens such as Trichomonas vaginalis and Giardia intestinalis. These studies, like the one by Pérez‐Villanueva et al. (2013), demonstrate the potential of such compounds in treating parasitic infections (Pérez‐Villanueva et al., 2013).
Antiulcer Agents : Research on imidazo[1,2-a]pyridines, which are structurally related to this compound, has explored their potential as antiulcer agents. These compounds have shown cytoprotective properties in experimental models, as discussed by Starrett et al. (1989) (Starrett et al., 1989).
Inhibition of Gastric Acid Secretion : Studies on substituted benzimidazoles, closely related to the chemical , have shown their effectiveness in inhibiting gastric acid secretion by blocking (H+ + K+) ATPase, a potential application in gastroenterological disorders, as explored by Fellenius et al. (1981) (Fellenius et al., 1981).
Antioxidant and Antiradical Activity : The synthesis and investigation of imidazobenzimidazole derivatives for their in vitro antioxidant activity, as researched by Spasov et al. (2022), highlight the potential of these compounds in combating oxidative stress (Spasov et al., 2022).
Mechanism of Action
Target of Action
It is structurally similar to fenoxasulfone , a herbicide that inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants .
Mode of Action
The compound likely interacts with its targets by inhibiting the elongation steps of VLCFAs . This inhibition results in a decrease in VLCFAs and an increase in long-chain-fatty acids and medium-chain-fatty acids, which are precursors of VLCFAs .
Biochemical Pathways
The affected biochemical pathway is the biosynthesis of VLCFAs . The inhibition of VLCFA elongase (VLCFAE) activity disrupts the elongation steps from C22:0 to C24:0 and C24:0 to C26:0, affecting the overall VLCFA biosynthesis .
Result of Action
The result of the compound’s action is the disruption of VLCFA biosynthesis, leading to changes in the fatty acid composition of the target cells . This disruption can have significant effects on the growth and development of the target organism.
Properties
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S/c1-3-19-11-6-10(14)12(7-9(11)13)20(17,18)16-5-4-15-8(16)2/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFUAEOWBHBPFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175412 |
Source


|
| Record name | 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898639-57-1 |
Source


|
| Record name | 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898639-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345778.png)



![4-Chloro-1-[(4-methylpiperidyl)sulfonyl]naphthalene](/img/structure/B345785.png)









